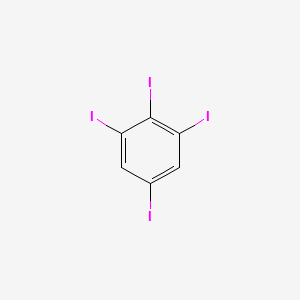

1,2,3,5-Tetraiodobenzene

Description

Significance of Highly Iodinated Aromatic Systems in Advanced Chemistry

Highly iodinated aromatic systems are of paramount importance across various fields of advanced chemistry. The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds, making iodoarenes exceptionally useful precursors in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions for forming new carbon-carbon and carbon-heteroatom bonds. chemspider.com This reactivity allows for the strategic functionalization of the aromatic core, enabling the synthesis of complex organic molecules.

Beyond their role as synthetic intermediates, these compounds are central to the field of materials science. The incorporation of a high number of large, polarizable iodine atoms into a benzene (B151609) ring can lead to materials with enhanced thermal stability, high refractive indices, and specific optical or electrical properties. nih.gov Furthermore, the high atomic number of iodine makes these compounds effective at attenuating X-rays, a principle that underpins their foundational role in the development of iodinated contrast agents for medical imaging. nih.govradiopaedia.org The basic structure of many clinically used contrast agents is a tri-iodinated benzoic acid derivative. researchgate.net

Perhaps one of the most dynamic areas of research is their application in supramolecular chemistry and crystal engineering. Iodinated aromatics are exemplary halogen bond donors. chemistryviews.orgmdpi.com Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophile. nih.gov The strength and directionality of these bonds allow for the rational design and self-assembly of intricate, multi-component crystal structures with predictable geometries and properties. nih.gov The large iodine atom, in particular, engages in strong halogen bonds, making polyiodinated benzenes ideal candidates for constructing robust supramolecular networks. chemistryviews.org

Unique Structural Attributes of 1,2,3,5-Tetraiodobenzene and Research Rationale

The research interest in this compound is driven by its distinct structural characteristics, which set it apart from its more symmetric isomers, 1,2,3,4-tetraiodobenzene (B8564962) and 1,2,4,5-tetraiodobenzene (B1293384). The 1,2,3,5-substitution pattern results in an asymmetric molecule with a unique distribution of electron density and intramolecular forces.

This specific arrangement of iodine atoms also makes this compound a particularly interesting subject for studying halogen bonding. The molecule presents multiple potential halogen bond donor sites with different steric and electronic environments. Quantum chemical studies have shown that the strength of halogen bonding is highly dependent on the position of substituents on the benzene ring. chemistryviews.org Electron-withdrawing groups tend to strengthen the interaction, while electron-donating groups weaken it. chemistryviews.org The unique electronic and steric landscape of this compound provides a platform to investigate how these competing factors influence the formation and relative strength of multiple simultaneous halogen bonds in a single molecule.

The primary research rationale for employing this compound is its potential as a versatile building block in crystal engineering. Its lower symmetry compared to the highly symmetric 1,2,4,5-isomer is expected to lead to the formation of more complex and less predictable supramolecular assemblies. This attribute is valuable for researchers aiming to create novel crystalline materials with sophisticated network topologies that are not accessible using more symmetrical building blocks.

Overview of Research Trajectories for Polyiodinated Benzenes

The study of polyiodinated benzenes, including this compound, is following several key research trajectories:

Supramolecular Chemistry and Crystal Engineering: A major focus is on using polyiodinated benzenes as robust tectons for the programmed self-assembly of co-crystals and other complex solid-state architectures. Researchers exploit the strong, directional halogen bonds (I···N, I···O, I···I) to connect these building blocks with other molecules, forming predictable patterns. For example, studies on the 1,2,4,5-isomer have demonstrated its ability to form stacked structures connected by weak I···I intermolecular interactions. researchgate.net The goal is to create functional materials with tailored properties, such as porosity or specific host-guest capabilities.

Advanced Materials Development: There is a growing interest in incorporating polyiodinated aromatic units into polymers and other materials. nih.gov The high iodine content can impart useful properties such as increased refractive index, density, and fire resistance. Research also explores the halogen–π interactions between iodinated benzenes and carbon-based materials like fullerenes, which could be leveraged for developing novel separation technologies or electronic devices. nih.gov

Probes for Fundamental Interactions: Polyiodinated benzenes serve as ideal model systems for the fundamental study of non-covalent interactions. Research investigates the interplay and competition between different forces, such as halogen bonding, hydrogen bonding, and π–π stacking, in controlling molecular assembly. nih.gov Computational studies on iodobenzene (B50100) derivatives help elucidate the influence of substituents on halogen bond strength, providing guiding principles for rational drug design and materials science. chemistryviews.orgchemistryviews.org

Precursors for Novel Compounds: The synthetic utility of the C-I bond ensures that polyiodinated benzenes remain important precursors for synthesizing novel organic compounds. This includes the development of new heterocyclic structures and complex polycyclic aromatic systems for applications in medicinal chemistry and organic electronics. chemspider.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₂I₄ | wikipedia.org |

| Molar Mass | 581.70 g·mol⁻¹ | wikipedia.org |

| CAS Number | 634-92-4 | wikipedia.org |

| Appearance | Solid (White Needles) | wikipedia.org |

Table 2: Comparison of Tetraiodobenzene Isomers

| Compound Name | CAS Number | Melting Point (°C) |

|---|---|---|

| 1,2,3,4-Tetraiodobenzene | 634-68-4 | 136 °C |

| This compound | 634-92-4 | 148 °C |

| 1,2,4,5-Tetraiodobenzene | 636-31-7 | 249–252 °C |

Data sourced from Wikipedia. wikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

634-92-4 |

|---|---|

Molecular Formula |

C6H2I4 |

Molecular Weight |

581.70 g/mol |

IUPAC Name |

1,2,3,5-tetraiodobenzene |

InChI |

InChI=1S/C6H2I4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |

InChI Key |

PPWNVLCSCOYKMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,3,5 Tetraiodobenzene

Regioselective Iodination Strategies for Polysubstituted Benzenes

Achieving specific substitution patterns on a benzene (B151609) ring is a central theme in organic synthesis. For polyiodinated benzenes, regioselectivity is paramount to avoid the formation of complex isomeric mixtures that are difficult to separate. uky.edunih.gov

Electrophilic Iodination Approaches and Precursor Synthesis

Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a benzene ring. masterorganicchemistry.com However, direct iodination with molecular iodine (I₂) is challenging because, unlike other halogens, the reaction is not thermodynamically favorable. olemiss.edu To overcome this, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as "I+". masterorganicchemistry.comchemistrysteps.comjove.com Common oxidants include nitric acid, periodic acid (H₅IO₆), hydrogen peroxide, and silver salts. olemiss.educhemistrysteps.comjove.com

The synthesis of 1,2,3,5-tetraiodobenzene can be achieved through a multi-step process starting from a strategically substituted precursor. One effective method involves the diazotization of 2,4,6-triiodo-3,5-diaminoaniline, though a more common and well-documented precursor is 3,5-diiodoaniline. A reported synthesis of this compound starts with 3,5-dinitroaniline, which is converted to 3,5-diiodoaniline. This intermediate then undergoes further iodination and diazotization steps. publish.csiro.au

A specific, high-yield synthesis of this compound has been reported starting from 2,6-diiodo-4-nitroaniline. The precursor is subjected to diazotization followed by an iodination reaction to yield 1,2,3-triiodo-5-nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by another diazotization and iodination sequence, furnishes the target molecule, this compound, as a white solid in a 46% yield for the final step. publish.csiro.au The characterization of the final product confirmed its structure. publish.csiro.au

| Property | Value |

| Melting Point | 133-135 °C |

| ¹H NMR (400 MHz, d-CDCl₃) | δ: 8.13 (s, 2H) |

| ¹³C NMR (100 MHz, d-CDCl₃) | δ: 146.1, 121.0, 108.1, 94.9 |

| HRMS (CI) m/z for C₆H₂I₄ [M+] | calcd. 581.6335; found, 581.6158 |

Table 1: Spectroscopic and physical data for this compound. publish.csiro.au

Other iodinating systems for activated or deactivated aromatic rings include N-Iodosuccinimide (NIS), often activated by an acid catalyst like trifluoroacetic acid, which can provide excellent yields under mild conditions. organic-chemistry.orgresearchgate.net For exhaustive iodination, reagents like a mixture of iodine and periodic acid in sulfuric acid have proven effective for producing compounds such as 1,2,4,5-tetraiodobenzene (B1293384) from benzene. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Iodinated Building Blocks

Polyiodinated aromatic compounds like this compound are valuable substrates in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, halogenated precursors. olemiss.edunih.govrsc.org The carbon-iodine bond is particularly reactive in these transformations, making iodoarenes highly useful building blocks.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. thieme-connect.comorganic-chemistry.org This reaction is exceptionally useful for creating sp²-sp carbon-carbon bonds.

Polyiodinated benzenes are excellent platforms for multiple Sonogashira couplings, allowing for the construction of complex, multi-armed structures. For instance, researchers have utilized the Sonogashira-Heck-Cassar (SHC) cross-coupling reaction between polyiodinated benzenes and ethynyl (B1212043) C-glycosides. thieme-connect.comresearchgate.net This strategy enables the synthesis of densely packed glycoside clusters around a central benzene scaffold, where the sugar units are connected via stable all-carbon tethers. thieme-connect.com The use of crowded systems, such as vicinal polyiodobenzenes, tests the limits and applicability of the SHC reaction. thieme-connect.com

| Reaction | Catalyst System | Substrates | Application |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI / Amine Base | Polyiodinated Benzenes, Terminal Alkynes | Synthesis of glycoside clusters, complex alkynyl architectures. thieme-connect.comorganic-chemistry.orgresearchgate.net |

Table 2: Overview of the Sonogashira Coupling with Iodinated Benzenes.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide, such as ZnBr₂. youtube.com In the context of polyiodinated benzenes, Negishi coupling provides a powerful method for introducing alkyl, alkenyl, or aryl groups at specific positions. The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orguwindsor.ca The use of palladium catalysts generally results in higher chemical yields and better functional group tolerance compared to nickel. wikipedia.org The development of new catalyst systems, such as those employing bulky phosphine (B1218219) ligands, has enabled the efficient coupling of even sterically hindered substrates at low catalyst loadings. nih.gov

| Reaction | Catalyst | Reagents | Key Features |

| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Organozinc compound, Aryl/Vinyl Halide | High functional group tolerance, couples sp, sp², and sp³ carbons. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

Table 3: Overview of the Negishi Cross-Coupling Reaction.

Replacement of Trimethylsilyl (B98337) Groups for Iodination

A highly regioselective method for introducing iodine onto an aromatic ring is through the replacement of a trimethylsilyl (TMS) group, a process known as iododesilylation. This strategy is particularly useful for introducing iodine into non-activated aromatic compounds where direct electrophilic substitution might be difficult or lack selectivity. dntb.gov.ua

The synthesis first involves the regioselective installation of a TMS group onto the benzene ring, which can be achieved through various methods, including directed ortho-metalation followed by quenching with a silicon electrophile. The subsequent replacement of the TMS group with iodine is typically accomplished using an electrophilic iodine source. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) are effective for this transformation. mit.edu An analogous reaction, the replacement of a trimethylsilyl group with bromine using N-bromosuccinimide (NBS) and a silver nitrate (B79036) catalyst, highlights the general utility of this approach for halogenation. beilstein-journals.org

Exploration of Alternative Synthetic Pathways for Complex Polyiodinated Architectures

Beyond the classical and palladium-catalyzed methods, other synthetic routes are continuously being explored to access complex polyiodinated structures. A significant strategy involves the sequential diazotization and iodination of polysubstituted anilines. A one-step protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines has been developed, providing an effective route to iodoarenes. lookchem.com

A powerful example of this is a mild and convenient synthesis of 1,2,3-triiodoarenes through a consecutive iodination/diazotization/iodination strategy. publish.csiro.au This approach was successfully applied to synthesize this compound, demonstrating its utility for building highly substituted systems. publish.csiro.au The ability to construct these architectures is crucial as polyiodinated benzenes serve as key intermediates. For example, 1,2,4,5-tetraiodobenzene is a precursor for the synthesis of 1,2,4,5-tetracyanobenzene, a compound of interest in materials science. ontosight.ai The development of practical electrochemical methods for iodination also presents a green and efficient alternative, although selectivity can be a challenge with highly reactive substrates. researchgate.net

Domino Heck-Diels-Alder Reactions

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. lew.ro The domino Heck-Diels-Alder reaction is a powerful example of this strategy, combining a palladium-catalyzed Heck coupling with an intramolecular or intermolecular Diels-Alder cycloaddition. This approach allows for the rapid construction of complex polycyclic frameworks from relatively simple starting materials. nih.govorgsyn.org

While a direct domino Heck-Diels-Alder synthesis of this compound itself has not been extensively reported, research on closely related polyiodinated benzenes demonstrates the potential of this methodology. For instance, a highly efficient three-component domino Heck-Diels-Alder reaction has been developed using bicyclopropylidene. nih.gov This reaction has been successfully extended to oligoiodobenzenes. In a remarkable example, 1,2,4,5-tetraiodobenzene was subjected to a fourfold domino Heck-Diels-Alder reaction, resulting in the formation of twelve new carbon-carbon bonds in a single step. nih.govorgsyn.org

This transformation highlights the capability of polyiodinated benzenes to undergo sequential palladium-catalyzed cross-coupling reactions. The success of this complex cascade on a related isomer suggests that this compound could, in principle, serve as a scaffold for similar transformations, leading to the synthesis of highly functionalized and sterically congested molecules. The reaction would likely proceed through the initial Heck coupling of one of the iodine substituents with a suitable diene precursor, followed by an intramolecular Diels-Alder reaction. Subsequent Heck and Diels-Alder reactions at the remaining iodine positions could then build up the molecular complexity.

Table 1: Key Features of Domino Heck-Diels-Alder Reactions

| Feature | Description |

| Reaction Type | Domino (Cascade/Tandem) Reaction |

| Key Transformations | Heck Coupling and Diels-Alder Cycloaddition |

| Catalyst | Palladium-based catalysts (e.g., Pd(OAc)2/PPh3) |

| Advantages | High atom and step economy, rapid increase in molecular complexity, formation of multiple C-C bonds in one pot. |

| Relevance | Demonstrated on oligoiodobenzenes, suggesting potential for this compound. nih.govorgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) on Related Perhalogenated Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic systems, where electron-withdrawing groups stabilize the negatively charged intermediate (a Meisenheimer complex). researchgate.net

Perhalogenated benzenes, including polyiodinated benzenes, are potential substrates for SNAr reactions. The multiple halogen substituents have an inductive electron-withdrawing effect, which can activate the aromatic ring towards nucleophilic attack. However, the success of SNAr on such systems is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the benzene ring. d-nb.info

While specific studies detailing SNAr reactions on this compound are scarce, the general principles of SNAr on polyhalogenated compounds can be applied. For an SNAr reaction to occur on this compound, a potent nucleophile would be required to attack one of the carbon atoms bearing an iodine atom. The presence of the other iodine atoms would contribute to the electrophilicity of the ring, but their bulky nature could also introduce significant steric hindrance.

The regioselectivity of such a reaction would be an important consideration. The iodine at the C5 position is sterically less hindered compared to the adjacent iodines at C1, C2, and C3. This might lead to a preferential attack of the nucleophile at the C5 position. However, the electronic effects of the iodine atoms would also play a crucial role in determining the reaction outcome. It is known that electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the Meisenheimer intermediate. wikipedia.org In this compound, each iodine atom has at least one ortho and one meta iodine substituent, which would influence the stability of the intermediate and thus the feasibility of the reaction.

Table 2: Factors Influencing SNAr on Perhalogenated Benzenes

| Factor | Influence on Reactivity |

| Electron-Withdrawing Groups | Activate the aromatic ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate. wikipedia.orgresearchgate.net |

| Leaving Group | The nature of the halide can affect the reaction rate. |

| Nucleophile | Strong nucleophiles are generally required. pressbooks.pub |

| Steric Hindrance | Bulky substituents adjacent to the reaction center can impede the approach of the nucleophile. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without deactivating the nucleophile. |

Elucidation of Molecular and Supramolecular Structure of 1,2,3,5 Tetraiodobenzene Through Advanced Characterization Techniques

High-Resolution Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of Molecular Conformation

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular geometry of 1,2,3,5-tetraiodobenzene. These analyses reveal a molecule that, while based on a planar benzene (B151609) ring, exhibits notable steric strain due to the presence of four bulky iodine substituents. The intramolecular distances between adjacent iodine atoms are found to be shorter than the sum of their van der Waals radii, indicating significant steric crowding. csu.edu.au This steric repulsion can lead to slight distortions in the benzene ring and the C-C-I bond angles to relieve some of the strain. csu.edu.au

The crystal structure of the related isomer, 1,2,4,5-tetraiodobenzene (B1293384), has been determined to have a monoclinic crystal system with the space group P2/c. researchgate.net In this structure, the molecules exhibit crystallographically exact C(i) and approximate D(2h) molecular symmetry, with two half-molecules comprising the asymmetric unit. researchgate.netresearchgate.net The molecules are observed to stack along the c-axis of the unit cell. researchgate.net While detailed crystallographic data for this compound is less commonly reported in readily available literature, the principles of steric hindrance and molecular packing observed in its isomers provide a valuable framework for understanding its solid-state conformation.

Interactive Table 1: Crystallographic Data for 1,2,4,5-Tetraiodobenzene

| Parameter | Value |

| Formula | C₆H₂I₄ |

| Molecular Weight | 581.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 17.8144 (8) |

| b (Å) | 7.4999 (8) |

| c (Å) | 7.9125 (8) |

| β (°) | 102.203 (2) |

| Volume (ų) | 1033.27 (15) |

| Z | 4 |

| Temperature (K) | 223 |

Data sourced from a study on 1,2,4,5-tetraiodobenzene, which serves as a comparative example. researchgate.net

Investigation of Intermolecular Packing Motifs

Analysis of Weak I⋯I Interactions

Weak intermolecular iodine-iodine (I⋯I) interactions, a form of halogen bonding, are a significant feature in the crystal packing of polyiodinated aromatic compounds. acs.org These interactions arise from the anisotropic distribution of electron density around the iodine atom, creating an electrophilic region (the σ-hole) and a nucleophilic equatorial belt. acs.org In the crystal structure of 1,2,4,5-tetraiodobenzene, neighboring stacks of molecules are connected via these weak I⋯I intermolecular interactions. researchgate.net The distances of these contacts are typically shorter than the sum of the van der Waals radii of two iodine atoms, indicating a net attractive force. csu.edu.au The geometry of these interactions, often categorized as Type I or Type II, plays a crucial role in determining the packing motif. mdpi.com

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information to crystallographic analysis, offering insights into the structure, purity, and electronic environment of molecules in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and assess the purity of synthesized compounds like this compound. publish.csiro.auamazonaws.com

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the two non-equivalent aromatic protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 8.13 ppm for the two equivalent protons. publish.csiro.au

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the different carbon environments within the benzene ring. A reported ¹³C NMR spectrum in CDCl₃ shows peaks at 146.1, 121.0, 108.1, and 94.9 ppm. publish.csiro.au The chemical shifts are influenced by the strong electron-withdrawing and anisotropic effects of the iodine substituents. Due to the low solubility of some polyiodinated benzenes, ¹³C NMR spectra may need to be acquired at elevated temperatures. beilstein-journals.org

Interactive Table 2: NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 8.13 (s, 2H) |

| ¹³C | CDCl₃ | 146.1, 121.0, 108.1, 94.9 |

Data sourced from a reported synthesis of this compound. publish.csiro.au

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Symmetry Probing

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular symmetry. These methods are predicated on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

For this compound, the primary vibrational modes of interest would include C-H stretching, C-C stretching within the aromatic ring, and C-I stretching, as well as various in-plane and out-of-plane bending vibrations. Due to the high degree of substitution and the presence of heavy iodine atoms, the vibrational frequencies are expected to be distinct from those of benzene or less-substituted iodoarenes.

The molecular symmetry of this compound belongs to the C2v point group. This symmetry has significant implications for its vibrational spectra. According to group theory, the vibrational modes will be distributed among different symmetry species, which dictates their activity in IR and Raman spectroscopy. The mutual exclusion rule, which applies to molecules with a center of inversion, does not apply to this compound. Therefore, some vibrational modes may be active in both IR and Raman spectra.

Expected Vibrational Bands:

Without experimental data, a precise assignment of vibrational frequencies is not possible. However, theoretical calculations, such as those based on Density Functional Theory (DFT), could provide predicted spectra. A theoretical analysis would likely show the following regions of interest:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C Stretching (Aromatic Ring): The stretching of the carbon-carbon bonds within the benzene ring usually gives rise to a series of bands in the 1600-1400 cm⁻¹ range.

C-I Stretching: The carbon-iodine stretching vibrations are expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.

The specific number and intensity of the peaks in both IR and Raman spectra would be a direct reflection of the molecule's C2v symmetry.

Interactive Data Table: Predicted Vibrational Modes for this compound (Theoretical)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic C-C Stretch | 1600 - 1400 | Medium to Strong | Medium to Strong |

| C-H In-plane Bend | 1300 - 1000 | Medium | Weak |

| C-H Out-of-plane Bend | 900 - 675 | Strong | Weak |

| C-I Stretch | 600 - 500 | Strong | Strong |

| Ring Bending Modes | Below 600 | Medium | Medium |

Note: This table is based on general spectroscopic principles for halogenated aromatic compounds and is not derived from experimental data for this compound.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the precise molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns upon ionization.

For this compound (C₆H₂I₄), the molecular weight is 581.70 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to this value. The presence of four iodine atoms would result in a characteristic isotopic pattern for the molecular ion peak, as iodine is monoisotopic (¹²⁷I).

Fragmentation Analysis:

Upon electron impact ionization, the this compound molecule would undergo fragmentation. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. The C-I bonds are significantly weaker than the C-C and C-H bonds of the aromatic ring and would be expected to cleave preferentially.

Plausible fragmentation steps would involve the sequential loss of iodine atoms. This would lead to a series of prominent fragment ions in the mass spectrum.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₂I₄]⁺ | 581.7 | Molecular Ion |

| [M-I]⁺ | [C₆H₂I₃]⁺ | 454.7 | Loss of one iodine atom |

| [M-2I]⁺ | [C₆H₂I₂]⁺ | 327.7 | Loss of two iodine atoms |

| [M-3I]⁺ | [C₆H₂I]⁺ | 200.7 | Loss of three iodine atoms |

| [M-4I]⁺ | [C₆H₂]⁺ | 74.0 | Loss of four iodine atoms (benzyne radical cation) |

| [C₆H₂I₂]²⁺ | [C₆H₂I₂]²⁺ | 163.9 | Doubly charged ion from loss of two iodine atoms |

Note: The m/z values are based on the most abundant isotopes. The fragmentation pattern is a theoretical prediction based on the structure and has not been confirmed by published experimental data for this compound.

Further fragmentation of the benzene ring itself would likely lead to smaller fragment ions, though these would generally be of lower intensity. High-resolution mass spectrometry would be crucial for confirming the elemental composition of each fragment ion.

Intermolecular Interactions and Supramolecular Chemistry of 1,2,3,5 Tetraiodobenzene

Comprehensive Analysis of Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.commdpi.com This interaction, denoted as R–X···Y, where X is the halogen and Y is a Lewis base, is highly directional and has become a cornerstone of crystal engineering. mdpi.comacs.orgresearchgate.net The strength of a halogen bond increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. mdpi.comacs.org Consequently, iodine-containing compounds like 1,2,3,5-tetraiodobenzene are potent halogen bond donors.

Directionality and Strength of C–I···X (X = N, O, Halogen) Halogen Bonds

The halogen bonds formed by this compound exhibit remarkable directionality, with the C–I···X angle typically approaching linearity (180°). acs.org This high degree of directionality is a consequence of the anisotropic distribution of electron density around the iodine atom, leading to a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the C–I bond axis. acs.org This positive σ-hole interacts favorably with electron-rich atoms such as nitrogen, oxygen, and other halogens.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| C–I···N | 1,4-difluoro-2,3,5,6-tetraiodobenzene | 1,2,4,5-tetra(4-pyridyl)benzene | 3.002 - 3.096 | N/A | mdpi.com |

| C–I···O | 4,5,6,7-tetrabromobenzotriazole | Peptide carbonyl oxygen | N/A | N/A | researchgate.net |

| C–I···I | 1,2,4,5-tetraiodobenzene (B1293384) | 1,2,4,5-tetraiodobenzene | 3.783 | N/A | csu.edu.au |

| C–I···Cπ | 1,4-diiodotetrafluorobenzene | Dicorannulene | 3.424 - 3.560 | 159-178 | scispace.com |

Role of Halogen Bonds in Crystal Engineering and Self-Assembly

The predictability and directionality of halogen bonds make this compound an excellent tecton for crystal engineering—the design and synthesis of crystalline solids with desired properties. researchgate.net By selecting appropriate halogen bond acceptors, it is possible to guide the self-assembly of this compound into specific supramolecular architectures, including discrete assemblies, one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. nih.gov

For example, the interaction of polyiodinated benzenes with multidentate nitrogen-based acceptors can lead to the formation of robust and predictable patterns. acs.org The use of 1,2,4,5-tetraiodobenzene, an isomer of the title compound, in conjunction with ditopic or tritopic linkers has been shown to produce extended networks with well-defined geometries. acs.org This "Tinkertoy" approach to construction allows for the creation of large and complex molecular structures from smaller, well-defined building blocks. acs.org

Supramolecular Assembly Architectures

The ability of this compound to form robust and directional halogen bonds has been harnessed to construct a variety of supramolecular assembly architectures. These range from discrete multi-component co-crystals to extended network structures with potential applications in materials science.

Design and Synthesis of Multi-Component Co-crystals

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by combining two or more different molecules in a single crystal lattice through noncovalent interactions. jpionline.org this compound and its isomers are excellent candidates for co-crystal formation due to their strong halogen bonding capabilities. acs.org

The design of multi-component co-crystals involving tetraiodobenzenes often relies on the principle of supramolecular synthons—structural units within supermolecules that can be formed and/or assembled by known or conceivable synthetic operations. researchgate.net By choosing co-formers with complementary functional groups, such as pyridyl or carboxyl moieties, it is possible to generate a wide array of co-crystals with predictable connectivity patterns. nih.govsemanticscholar.org The synthesis of these co-crystals can be achieved through various methods, including solution-based techniques and mechanochemical grinding. jpionline.org

Formation of Extended Network Structures

Beyond discrete co-crystals, this compound and its related compounds can be utilized to construct extended network structures with one-, two-, or three-dimensional periodicity. nih.govacs.org The formation of these networks is driven by the self-assembly of the molecular components, guided by the directional nature of the halogen bonds.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cucurbiturils)

The interaction of this compound with macrocyclic hosts, particularly cucurbit[n]urils (CB[n]), is an area of growing interest in supramolecular chemistry, primarily explored through computational studies. These investigations focus on the potential of this compound to act as a guest molecule, forming stable complexes with cucurbituril-based structures, driven by non-covalent interactions.

A significant computational study has explored the binding of this compound with a cucurbit irb.hruril (CB irb.hr)-based nanocapsule. ucl.ac.uk This research is part of a broader effort to design and understand molecular containers with tunable properties for applications such as catalysis and drug delivery. ucl.ac.uk In this context, this compound was identified as a potential "cap" for the portal of the CB irb.hr macrocycle, effectively creating a closed nanocapsule. ucl.ac.uk

The primary driving force for the association between the iodinated benzene (B151609) and the cucurbituril (B1219460) portal is suggested to be halogen bonding. ucl.ac.uk This type of interaction occurs between the electrophilic region on the iodine atoms (the σ-hole) of this compound and the electron-rich carbonyl portals of the cucurbituril. ucl.ac.uk The strength of this binding is crucial for the stability and function of the resulting nanocapsule.

Detailed computational analyses, using methods such as metadynamics, have been employed to calculate the binding free energies (ΔG) for a series of halogenated benzene derivatives with the CB irb.hr nanocapsule. ucl.ac.uk These calculations provide a quantitative measure of the binding affinity. For this compound, the study reported a full binding free energy (ΔGfull bind) of -53.91 kcal mol-1. ucl.ac.uk This strong binding affinity highlights the potential of polyiodinated benzenes in the construction of stable supramolecular assemblies with cucurbiturils.

The table below presents the computationally determined binding free energies for this compound and related iodinated benzene compounds, illustrating the effect of the degree and position of iodination on the binding affinity to the CB irb.hr-based nanocapsule. ucl.ac.uk

| Compound Name | CAS Number | log t1/2 (s) | ΔGADA bind (kcal mol⁻¹) | ΔGfull bind (kcal mol⁻¹) | ΔG1 bind (kcal mol⁻¹) |

| Iodobenzene | 591-50-4 | -4.18 | -11.59 | -19.35 | -2.11 |

| 1,3-Diiodobenzene | 626-00-6 | -3.64 | -9.38 | -31.10 | -8.13 |

| 1,4-Diiodobenzene (B128391) | 624-38-4 | -3.21 | -10.46 | -27.31 | -6.44 |

| 1,2-Diiodobenzene | 615-42-9 | -3.21 | -10.21 | -33.21 | -9.28 |

| 1,2,4-Triiodobenzene | 615-68-9 | -3.04 | -8.73 | -39.28 | -13.58 |

| 1,3,5-Triiodobenzene (B10644) | 626-44-8 | -3.03 | -9.77 | -37.00 | -11.34 |

| 1,2,3-Triiodobenzene | 608-29-7 | -2.71 | -8.33 | -48.20 | -17.29 |

| 1,2,4,5-Tetraiodobenzene | 636-31-7 | -2.01 | -10.48 | -52.69 | -19.87 |

| This compound | 634-92-4 | -1.78 | -11.75 | -53.91 | -19.97 |

| 1,2,3,4-Tetraiodobenzene (B8564962) | 634-68-4 | -1.34 | -8.31 | -61.07 | -24.78 |

Data sourced from a computational study by UCL Discovery. ucl.ac.uk

These theoretical findings underscore the significant role that the number and substitution pattern of iodine atoms play in modulating the strength of the host-guest interaction. The strong, computationally predicted binding between this compound and the cucurbituril-based receptor suggests its utility in the rational design of complex supramolecular systems. ucl.ac.uk However, it is important to note that this understanding is currently based on computational models, and experimental validation would be crucial for the further development of these systems.

Theoretical and Computational Investigations of 1,2,3,5 Tetraiodobenzene

Quantum Chemical Calculations (DFT/QTAIM) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of molecules. rsc.orgpku.edu.cn Coupled with the Quantum Theory of Atoms in Molecules (QTAIM), these calculations provide a detailed analysis of electron density and bonding characteristics. unimi.itacs.org

Conformational analysis aims to identify the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the global energy minimum on the potential energy surface. For 1,2,3,5-tetraiodobenzene, steric repulsion between the large iodine atoms is a significant factor determining its preferred conformation.

Energy minimization calculations are performed to find the geometry with the lowest steric energy. hakon-art.com These calculations systematically adjust bond lengths and angles to reduce strain caused by electron-electron repulsion between non-bonded atoms. The process seeks to maximize the distance between these atoms while maintaining reasonable bond distances. For complex molecules, various computational methods, such as Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD), can be employed to explore the conformational space and identify low-energy conformers. nih.gov The goal is to find the global energy minimum, which represents the most stable conformation of the molecule. nih.gov

The following table provides a conceptual overview of energy values that are typically considered during conformational analysis.

| Parameter | Conceptual Value | Significance |

| Initial Steric Energy | High | Indicates significant strain from non-bonded atom repulsion in an unoptimized geometry. |

| Minimized Steric Energy | Low | Represents a more stable conformation with reduced intramolecular strain. |

| Energy Window | e.g., ~15 kcal/mol | A threshold used in conformational searches to retain low-energy conformers for further analysis. nih.gov |

This table is for illustrative purposes based on general principles of conformational analysis and does not represent specific calculated values for this compound from the provided search results.

The analysis of electron density distribution and molecular electrostatic potential (ESP) provides critical insights into the chemical reactivity and intermolecular interactions of this compound. The electron density, a scalar field, can be examined using the QTAIM approach to characterize bonding patterns. acs.org

The ESP is a real physical property that can be determined experimentally or calculated theoretically and is used to identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.orgresearchgate.net ESP maps visualize the potential on the molecular surface, with different colors indicating varying potential values. Typically, red signifies regions of most negative electrostatic potential, while blue indicates the most positive electrostatic potential, and green represents neutral regions. researchgate.netresearchgate.net

In halogenated benzenes, the introduction of iodine atoms significantly alters the electronic properties of the aromatic system. solubilityofthings.com The large iodine atoms are highly polarizable, which influences the charge distribution across the molecule. The region of positive ESP on a halogen atom, known as a "σ-hole," is located on the outermost portion of the halogen's surface, in line with the carbon-halogen bond. rsc.org This positive region allows for attractive interactions with nucleophiles.

The table below illustrates the typical color-coding used in ESP maps and its general interpretation.

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.net |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.net |

| Green | Neutral | Region of zero potential. researchgate.net |

The stability and structure of molecular assemblies are governed by a network of intra- and intermolecular interactions. For iodinated benzenes, both intramolecular steric repulsions and intermolecular non-covalent interactions, such as halogen bonding and C-H···I interactions, are significant. researchgate.net

Energy decomposition analysis (EDA) is a computational method used to quantify the different components of the total interaction energy between molecules, such as electrostatic, exchange-repulsion, and dispersion forces. diva-portal.org This analysis helps to understand the nature of the forces holding molecules together in a crystal or solution.

In the solid state, molecules of 1,2,4,5-tetraiodobenzene (B1293384) are known to be connected via weak I···I intermolecular interactions. researchgate.netresearchgate.net Theoretical calculations on similar iodinated aromatic compounds have shown that these halogen-halogen contacts can be attractive, with interaction energies comparable to weak hydrogen bonds. researchgate.net These interactions play a crucial role in the packing of the molecules in the crystal lattice.

The following table provides representative data on non-covalent interaction energies from a study on a related iodinated compound, which can provide context for the types of interactions relevant to this compound.

| Interaction Type | Interaction Energy (kcal/mol) | Distance (Å) |

| I···I (Type I) | -0.4 | 4.6 |

| I···I (Type II) | -0.7 | 4.4 |

Data adapted from a study on 1,3,5-triiodobenzene (B10644) and is illustrative of the magnitude of halogen bonding interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Assembly

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. encyclopedia.pub By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the structural dynamics, thermodynamics, and assembly of complex systems over time. uic.edu

For a molecule like this compound, MD simulations can be used to investigate its behavior in solution, its aggregation tendencies, and its role in the formation of larger supramolecular structures. vub.be These simulations can model processes such as self-assembly, where individual molecules organize into ordered structures, driven by intermolecular forces. researchgate.net The simulations track the trajectory of each atom, allowing for the observation of dynamic events and the calculation of various properties. encyclopedia.pub For instance, MD simulations have been used to study the microscopic configuration and dynamic behavior of mixtures containing benzene (B151609) derivatives. nih.gov

The process typically starts with an initial configuration of the system, often derived from experimental data or quantum chemical calculations. The system is then allowed to evolve over time, and the resulting trajectory is analyzed to understand its dynamic properties. encyclopedia.pub

Key aspects of a typical MD simulation are outlined in the table below.

| Simulation Aspect | Description | Relevance |

| Force Field | A set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions. | Determines the accuracy of the simulation in reproducing the physical behavior of the molecules. |

| Ensemble | The statistical mechanical ensemble used in the simulation (e.g., NVE, NVT, NPT), which defines the thermodynamic state of the system. ua.ac.be | Ensures that the simulation samples the correct distribution of states for the desired conditions (e.g., constant temperature and pressure). |

| Time Step | The small interval of time between successive calculations of forces and positions. Typically on the order of femtoseconds (10⁻¹⁵ s). encyclopedia.pub | A crucial parameter that affects the stability and accuracy of the simulation. |

| Simulation Time | The total duration of the simulation, which can range from nanoseconds to microseconds or longer, depending on the process being studied. uic.edu | Must be long enough to capture the timescale of the dynamic events of interest. |

Aromaticity Analysis in Highly Halogenated Benzene Derivatives

Aromaticity is a fundamental concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with a delocalized π-electron system. masterorganicchemistry.commsu.edu The introduction of multiple halogen substituents onto a benzene ring can influence its aromatic character.

Aromatic stabilization energy (ASE) is the extra stability an aromatic compound possesses compared to a hypothetical non-aromatic analogue. fiveable.me It is a quantitative measure of aromaticity. One common method to determine ASE is by comparing the heat of hydrogenation of benzene with that of a non-aromatic cyclohexatriene. Benzene is significantly more stable than expected, with a resonance energy of about 36 kcal/mol. msu.edu

The table below shows the resonance energies for several aromatic hydrocarbons, illustrating the concept of aromatic stabilization.

| Compound | Resonance Energy (kcal/mol) |

| Benzene | 35.8 |

| Naphthalene | 60.9 |

| Anthracene (B1667546) | 82.9 |

| Phenanthrene | 91.0 |

Data from a general chemistry source on aromatic hydrocarbons. schoolwires.net

Current Density Plots and Magnetic Susceptibility Exaltation Studies

Theoretical and computational investigations into the aromaticity of substituted benzene derivatives provide profound insights into their electronic structure and magnetic properties. For this compound, two key indicators of aromaticity are the magnetically induced current density (MICD) and the magnetic susceptibility exaltation (Λ). These computational tools help to quantify the extent of cyclic electron delocalization, a defining characteristic of aromatic compounds.

Current Density Plots

Current density plots are a powerful visualization tool derived from computational chemistry to illustrate the flow of electrons within a molecule under the influence of an external magnetic field applied perpendicular to the molecular plane. The direction and magnitude of the electron flow are indicative of the molecule's aromatic character.

Diatropic Currents: In aromatic systems like benzene, a strong diamagnetic ring current, known as a diatropic current, is induced. This current flows around the periphery of the ring and opposes the external magnetic field. On a current density plot, this is typically visualized as a continuous flow along the carbon backbone.

Paratropic Currents: In anti-aromatic systems, a paramagnetic ring current, or paratropic current, is induced. This current flows in the opposite direction to a diatropic current and reinforces the external magnetic field.

For this compound, computational studies using methods like the Gauge-Including Magnetically Induced Current (GIMIC) method would be expected to show a dominant diatropic π-current circulating around the benzene ring, confirming its aromatic nature. researchgate.net However, the presence of four heavy iodine substituents would likely modulate this current. The iodine atoms, with their high electron density, may introduce localized currents around themselves. rsc.org Furthermore, the inductive effect of the iodine atoms could slightly reduce the intensity of the main diatropic current compared to unsubstituted benzene.

A hypothetical representation of the key features expected in a current density analysis is provided below:

| Feature | Expected Observation for this compound |

| Primary Ring Current | A significant diatropic (diamagnetic) current flowing around the carbon atoms of the benzene ring. |

| Current Strength | The integrated strength of the diatropic current is expected to be somewhat lower than that of benzene due to the electron-withdrawing nature of the iodine substituents. |

| Local Iodine Currents | Minor, localized electron circulations may be observable around the iodine atoms. |

| Overall Character | The dominant diatropic current would confirm the compound's classification as aromatic. |

Magnetic Susceptibility Exaltation Studies

Magnetic susceptibility (χ) is a measure of how much a material will become magnetized in an applied magnetic field. libretexts.org Aromatic compounds exhibit an anomalously large diamagnetic susceptibility compared to what would be expected from a hypothetical, non-aromatic analogue with localized double bonds. This difference is known as the diamagnetic susceptibility exaltation (Λ), and it serves as a quantitative, measurable criterion for aromaticity.

The exaltation is calculated as:

Λ = χM - χ'M

where:

χM is the molar magnetic susceptibility of the compound.

χ'M is the estimated magnetic susceptibility of a non-aromatic reference structure, typically derived from additive increments for atoms and bonds.

A negative value for Λ indicates a diamagnetic exaltation and is a strong indicator of aromaticity. Conversely, a positive (paramagnetic) exaltation suggests anti-aromaticity.

For this compound, it is anticipated that the magnetic susceptibility exaltation would be negative, confirming its aromatic character. However, studies on polyhalogenated benzenes suggest that increasing halogen substitution tends to decrease the magnitude of the diamagnetic susceptibility exaltation. rsc.org This is attributed to the inductive effects of the halogens, which can localize the π-electrons to some extent, thereby reducing the ring current and, consequently, the aromatic stabilization.

The following table provides a comparative illustration of expected magnetic susceptibility exaltation values. The value for this compound is a hypothetical value based on trends observed for other halogenated benzenes.

| Compound | Aromaticity | Expected Magnetic Susceptibility Exaltation (Λ) (cgs-ppm) |

| Benzene | Aromatic | -13.4 to -16.0 oregonstate.edu |

| Cyclobutadiene | Antiaromatic | +18.0 |

| This compound | Aromatic | -8.0 to -12.0 (Hypothetical) |

The less negative (though still significant) hypothetical value for this compound reflects the expected reduction in π-electron delocalization due to the four iodine substituents. Computational studies are essential to determine the precise value of Λ for this compound and to correlate it with other measures of aromaticity, such as nucleus-independent chemical shift (NICS) values. acs.orggithub.io

Applications of 1,2,3,5 Tetraiodobenzene in Advanced Materials and Organic Synthesis

Building Block for Complex Organic Architectures

Research into the use of 1,2,3,5-tetraiodobenzene as a foundational unit for constructing complex molecular architectures is an area of scientific inquiry. The presence of four reactive iodine atoms offers potential for creating highly substituted, three-dimensional structures.

Synthesis of Molecular Rods and Connectors for Nanoscale Construction

While polyiodinated benzenes are generally valued as core structures for building molecular-scale components, specific documented examples of this compound being used to synthesize molecular rods or nanoscale connectors are not prevalent in widely available research. The synthesis of such rigid, extended structures often relies on palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to connect acetylenic units to an aromatic core. acs.orgrsc.org Theoretical interest in this compound for such applications stems from its potential to act as an asymmetric, tetra-functional branching point in larger supramolecular assemblies.

Precursor for Carbon-Rich Cruciform Molecules and Dendrimers

The development of carbon-rich, star-shaped, and dendritic molecules is a significant focus in materials science. These structures are often built from polyhaloaromatic cores. While the more symmetrical 1,2,4,5-tetraiodobenzene (B1293384) is commonly used to create cruciform molecules, the utility of the 1,2,3,5-isomer is less documented for these specific shapes. acs.org

However, the 1,2,3,5-substitution pattern is fundamental to the structure of one of the most important modern organophotocatalysts, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene , commonly known as 4CzIPN . nih.govnih.gov This molecule can be considered a highly specialized, functionalized dendrimer-like structure built around a central benzene (B151609) ring. Although its most common synthesis route begins with pentafluorobenzonitrile, its structure highlights the importance of the 1,2,3,5-tetrasubstitution pattern for achieving its desirable photophysical properties. guidechem.com Furthermore, 4CzIPN has been used as a monomeric building block to construct hyper-crosslinked porous organic polymers (POPs), which are complex, three-dimensional networks. rsc.org

Development of Functional Materials

The true potential of this compound is realized when it is used as a precursor to highly functional materials, where its specific isomeric structure directly influences the electronic and photophysical properties of the final product.

Exploration in Organic Electronics (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

The most significant application derived from the 1,2,3,5-tetrasubstituted benzene core is in the field of Organic Light-Emitting Diodes (OLEDs). The molecule 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a benchmark metal-free organic photocatalyst and a highly efficient emitter that exhibits thermally activated delayed fluorescence (TADF). nih.govepa.gov

4CzIPN functions as a donor-acceptor fluorophore, where the carbazolyl groups act as electron donors and the dicyanobenzene core acts as an electron acceptor. nih.govnih.gov This structure allows for a small singlet-triplet energy gap, enabling efficient harvesting of non-emissive triplet excitons and their conversion into light-emitting singlet excitons, a critical process for achieving high efficiency in OLEDs. It has been successfully employed as an "assisted dopant" in stable pure-green OLEDs, helping to stabilize electrically generated triplets and leading to devices with high operational stability.

The table below summarizes key performance metrics for an OLED device utilizing a 4CzIPN-based material as a key component.

| Property | Value | Device Context |

| Peak Wavelength (λ_peak) | 530 nm | TADF-assisted device |

| CIE Coordinates (x, y) | (0.29, 0.68) | Green Emission |

| Maximum External Quantum Efficiency (EQE) | ~22% | Achieved at low luminance |

| Operational Lifetime (LT95) | 322 hours | At a practical luminance of 1000 cd/m² |

This data is based on research findings for a highly stable green TAF device incorporating 4CzIPN as an assisted dopant.

Materials for Optical and Photophysical Applications (e.g., Nonlinear Optics, Fluorescent Sensing)

The unique electronic properties of molecules derived from a 1,2,3,5-tetrasubstituted core make them highly suitable for photophysical applications. 4CzIPN is a prime example, serving as a powerful, metal-free photoredox catalyst for a wide range of organic reactions. nih.gov Its ability to absorb visible light and initiate electron transfer processes makes it a valuable tool for green chemistry, enabling reactions under mild, environmentally friendly conditions. nih.gov

As a fluorophore, 4CzIPN's properties are central to its function. It is used in the synthesis of polyfunctionalized dihydro-2-oxypyrroles, where it acts as an efficient, energy-saving, and environmentally friendly photocatalyst. nih.gov This catalytic activity is a direct result of its photophysical characteristics, demonstrating its role in applications that rely on fluorescence and light-induced energy transfer.

The table below details some of the key photophysical and electrochemical properties of 4CzIPN.

| Property | Value | Solvent/Method |

| Absorption Peak (λ_abs) | ~400 nm | Toluene |

| Emission Peak (λ_em_) | ~522 nm | Toluene |

| Fluorescence Quantum Yield (Φ_F_) | 0.77 | Toluene |

| Oxidation Potential | 1.19 V | vs. SCE in CH2Cl2 |

| Reduction Potential | -1.27 V | vs. SCE in CH2Cl2 |

These properties make 4CzIPN a versatile photocatalyst with a broad redox window.

While the heavy iodine atoms in this compound itself suggest potential for interesting optical phenomena, including nonlinear optical (NLO) properties due to effects like high polarizability, specific studies detailing these properties are not widely reported. sci-hub.semdpi.com

Incorporation into Iodine-Containing Polymers for Enhanced Properties

There is established interest in using this compound for creating iodine-containing polymers, which are anticipated to have enhanced thermal and electrical properties. solubilityofthings.com The high iodine content can contribute to properties such as flame retardancy and high refractive index.

A concrete example of this is the use of the derivative 4CzIPN as a photoactive monomer to construct hyper-crosslinked porous organic polymers (POPs). rsc.org These POPs are created through a Friedel–Crafts alkylation reaction, linking the 4CzIPN units together. The resulting polymer network retains the excellent photoelectric response capability of the 4CzIPN monomer but gains a high surface area, porosity, and stability. These properties make the polymer a robust, reusable, and eco-friendly photocatalyst that can function in water, a significant advantage for green chemistry applications. rsc.org This demonstrates how incorporating a 1,2,3,5-tetrasubstituted unit into a polymer framework can yield a material with enhanced and practical functionalities.

Potential in Specialized Chemical Applications

The dense arrangement of four polarizable iodine atoms makes this compound a highly valuable component in specialized chemical applications, particularly in the field of supramolecular chemistry and crystal engineering. evitachem.com Its primary role in this context is as a potent halogen bond (XB) donor.

A halogen bond is a noncovalent interaction where a covalently bonded halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a halide anion or a nitrogen atom in a pyridine. mdpi.comnih.gov The strength of this interaction increases down the halogen group (F < Cl < Br < I), making the iodine atoms of this compound particularly effective XB donors. mdpi.com This property allows the compound to function as a "tecton," a molecular building block, for the self-assembly of highly ordered, multi-component crystal structures.

The directionality and predictable geometry of halogen bonds are key to their utility in crystal engineering. For example, researchers have designed anionic supramolecular assemblies using halogen bonding to control the donor-to-anion ratio in conductive organic salts. riken.jpoup.com By using polyiodinated benzenes, it is possible to construct specific lattices, such as rectangular networks, that can host other molecules or ions, thereby templating the structure of the final material. riken.jp The interaction between the iodine atoms of the tetraiodobenzene framework and anions or other Lewis bases drives the formation of these ordered superstructures. riken.jpmdpi.com

The potential applications of such halogen-bonded structures are diverse. They are foundational to creating novel functional materials, including:

Iodine-containing polymers: this compound has been studied for its potential in developing polymers that may exhibit enhanced thermal and electrical properties. solubilityofthings.com

Co-crystals and Porous Materials: Its ability to form robust, directional bonds makes it a candidate for creating co-crystals with specific electronic or optical properties and for constructing porous organic frameworks. The use of 1,4-difluoro-2,3,5,6-tetraiodobenzene to form porous structures that can accommodate solvent molecules highlights this potential. riken.jp

Organic Conductors: By directing the assembly of donor molecules like ET, as discussed previously, polyiodobenzenes play a crucial role in engineering materials with desired conductive properties. riken.jpoup.com

In essence, the specialized potential of this compound lies in its function as a highly effective supramolecular building block, enabling the precise construction of complex, functional solid-state materials through the power of the halogen bond.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1,2,3,5-Tetraiodobenzene

The chemical compound this compound is a halogenated aromatic molecule that has carved out a significant niche as a versatile building block in various scientific fields. solubilityofthings.comlookchem.com The current research landscape is primarily centered on its utility as a pivotal intermediate in organic synthesis and materials science. solubilityofthings.com Its unique substitution pattern, featuring four heavy iodine atoms on the benzene (B151609) ring, imparts distinct electronic properties and steric considerations that make it a valuable subject for fundamental chemical studies and a precursor for more complex molecules. solubilityofthings.com

Researchers utilize this compound as a foundational component for synthesizing a range of organic chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. solubilityofthings.com A significant area of investigation involves its incorporation into polymeric structures. Studies have explored its potential in developing iodine-containing polymers, which are of interest for their potentially enhanced thermal and electrical properties. solubilityofthings.com Furthermore, the high iodine content has led to considerations for its use in radiological applications, where iodine isotopes are employed in imaging and therapeutic strategies. solubilityofthings.com The presence of multiple iodine substituents dramatically influences the reactivity of the benzene ring, opening up unique pathways for substitution reactions and making it an insightful molecule for studying the fundamental effects of halogenation on aromatic systems. solubilityofthings.com

Emerging Avenues in Synthetic Strategies and Reaction Pathways

While established methods for the synthesis of this compound, such as the direct iodination of benzene or the diazotization of corresponding anilines, remain relevant, emerging strategies focus on its elaboration into more complex, functional molecules. lookchem.com A prominent and evolving area is the use of palladium-catalyzed cross-coupling reactions, which leverage the reactivity of the carbon-iodine bonds. Methodologies like the Sonogashira and Hiyama couplings, although often demonstrated with its isomer 1,2,4,5-tetraiodobenzene (B1293384), represent a significant pathway for derivatizing the 1,2,3,5-scaffold. nih.govbeilstein-journals.orgthieme-connect.com These reactions enable the stereoselective formation of carbon-carbon bonds, allowing for the construction of elaborate architectures such as stilbenoid dendrimer cores and π-conjugated systems from the tetraiodinated platform. thieme-connect.com

Another developing avenue is the exploration of nucleophilic aromatic substitution (SNAr) reactions. Recent studies on related polyiodinated and polyfluorinated benzene derivatives have demonstrated that, under the right conditions, halogen atoms can be displaced by nucleophiles to afford substituted products. oup.com This opens up possibilities for introducing a variety of functional groups onto the this compound core, a pathway that is less explored than cross-coupling but holds potential for creating novel derivatives. The optimization of these reaction conditions, including the choice of solvent and base, is a key area for future research to improve yields and selectivity. oup.com

The following table summarizes key reaction types involving tetraiodobenzene precursors.

| Reaction Type | Catalyst/Reagents | Coupling Partner Example | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Sonogashira-Hagihara Coupling | Pd(PPh₃)₄, CuI | Trimethylsilylacetylene | Alkynyl-substituted benzenes | nih.govbeilstein-journals.org |

| Hiyama Cross-Coupling | Pd₂(dba)₃, TBAF | Organodisiloxanes | Stilbenoid derivatives | thieme-connect.com |

| Negishi Coupling | Pd(I) catalyst | Organozinc reagents | Aryl-substituted benzenes | chemrxiv.org |

| Nucleophilic Aromatic Substitution (SNAr) | NaH, DMI (solvent) | Alcohols, Amines | Alkoxy- or Amino-substituted benzenes | oup.com |

Advancements in Tailoring Intermolecular Interactions for Novel Supramolecular Systems

A significant frontier in the application of this compound lies in the field of supramolecular chemistry and crystal engineering, driven by the power of halogen bonding. beilstein-journals.orgmdpi.com The iodine atoms on the benzene ring can act as potent halogen bond (XB) donors, forming highly directional and predictable non-covalent interactions with Lewis basic atoms like nitrogen or oxygen. mdpi.comresearchgate.net This interaction is a cornerstone for the rational design of self-assembled systems. acs.org

Recent advancements have demonstrated that halogen bonding is a robust tool for constructing complex architectures, including co-crystals and supramolecular gels. worktribe.com While many specific examples utilize isomers like 1,4-diiodobenzene (B128391) or 1,4-diiodotetrafluorobenzene, the principles are directly applicable to this compound. The key strategy involves using the polyiodinated compound as a "tecton," or a rigid building block, that directs the assembly of partner molecules (XB acceptors) into a desired arrangement. mdpi.com A particularly promising avenue is the creation of "smart" materials by carefully balancing halogen bonding against other non-covalent forces, such as hydrogen bonding. beilstein-journals.orgworktribe.com By competing with or complementing hydrogen bonds, halogen bonds can tip the energetic balance, enabling the formation of specific supramolecular motifs that would not form otherwise. worktribe.com This allows for fine control over the resulting material's structure and properties. Future work will likely focus on using the unique C₂ᵥ symmetry of this compound to create novel supramolecular topologies that are inaccessible with more symmetric isomers.

Prospects for Development of Next-Generation Functional Materials

The unique structural and electronic properties of this compound make it a promising candidate for the development of next-generation functional materials. Its rigid core and multiple reactive sites are ideal for constructing well-defined macromolecular and nanostructured materials. solubilityofthings.com One of the most explored prospects is in the field of medical imaging. The high atomic number and electron density of iodine make it an effective attenuator of X-rays. Consequently, polymers and dendrimers built from tetraiodobenzene derivatives are being investigated as high-performance, nanoparticle-based contrast agents for computed tomography (CT). researchgate.net These macromolecular agents offer the potential for longer circulation times in the bloodstream compared to small-molecule agents, enabling enhanced imaging of the blood pool. researchgate.net

Beyond medical applications, this compound serves as a foundational scaffold for materials with unique optoelectronic properties. It can be used to synthesize rigid, three-dimensional connectors for "Tinkertoy-like" molecular construction, enabling the bottom-up assembly of large, porous networks with potential applications in catalysis or gas storage. acs.orgacs.org Furthermore, derivatization of the tetraiodobenzene core with aromatic groups like anthracene (B1667546) can lead to π-congested systems. chemrxiv.org These materials exhibit unique through-space electronic interactions, can form charge-transfer complexes that absorb and emit in the near-infrared spectrum, and may undergo intramolecular photoreactions, suggesting prospects in organic electronics, sensing, and photofunctional devices. chemrxiv.org

Unexplored Theoretical Aspects and Predictive Modeling

While this compound has been included in some computational chemistry datasets for the prediction of basic properties like NMR chemical shifts, many of its theoretical aspects remain largely unexplored. liverpool.ac.ukucl.ac.uk The advancement of predictive modeling offers a significant opportunity to accelerate the discovery and design of new materials and reaction pathways based on this compound. A key area for future theoretical work is the in-depth modeling of its intermolecular interaction potentials, particularly the nature of halogen bonding. The anisotropic distribution of electron density around the iodine atoms, known as the σ-hole, is central to this interaction and can be precisely modeled using high-level quantum chemical calculations. acs.org Such models can predict the geometry and strength of halogen bonds, guiding the rational design of supramolecular assemblies and co-crystals before their experimental synthesis. nih.gov

There is also a substantial need for the development of predictive models for the compound's reactivity in emerging synthetic pathways. scholaris.ca Computational studies could elucidate reaction mechanisms, identify transition states, and predict the outcomes of, for example, selective cross-coupling or SNAr reactions at its different positions. This would enable chemists to target specific derivatives with greater efficiency. Finally, predictive modeling can play a crucial role in assessing the properties of hypothetical functional materials. For instance, the electronic band structure, charge transport properties, and optical spectra of polymers or molecular frameworks derived from this compound could be simulated, providing valuable insights into their suitability for applications in organic electronics and photovoltaics, thereby guiding synthetic efforts toward the most promising candidates.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Melting Point | Key Conditions |

|---|---|---|---|

| Diazotization/Iodination | 46% | 133–135°C | NaNO₂/HBF₄, KI/I₂, reflux |

| Iododeamination | 38% | 161–163°C | Electron-deficient anilines |

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic

Key techniques include:

- ¹H NMR (CDCl₃, 400 MHz): Single aromatic proton resonance at δ 8.13–8.19 ppm due to symmetry .

- ¹³C NMR (100 MHz): Peaks at δ 94.9–145.4 ppm reflect iodinated carbons and aromatic backbone .

- IR Spectroscopy : Absence of N–H stretches (1534 cm⁻¹ for C–I bonds) confirms successful iodination .

- HRMS : Molecular ion [M⁺] at m/z 581.6158 (calculated 581.6335) validates stoichiometry .

How can researchers resolve discrepancies in reported physical properties, such as melting points?

Advanced

Discrepancies in melting points (e.g., 133–135°C vs. 161–163°C ) may arise from differences in crystallization solvents or purity. Methodological recommendations:

Recrystallization Validation : Repeat crystallization using solvents like DMSO or chloroform to assess polymorphism.

Purity Analysis : Employ HPLC or DSC to detect trace impurities affecting thermal behavior.

X-ray Crystallography : Resolve structural ambiguities, as demonstrated for analogous iodinated aromatics .

What methodologies assess the potential of this compound in biomedical applications, such as contrast agents?

Advanced

Derivatives of tetraiodobenzene are explored as X-ray contrast agents due to high electron density. Key steps include:

Functionalization : Attach dendritic groups (e.g., polyamidoamine) via nucleophilic substitution to enhance water solubility .

In Vitro Testing : Measure CT attenuation values (Hounsfield units) in phantom models.

Toxicity Screening : Use cell viability assays (e.g., MTT) on HEK-293 or HepG2 cell lines to evaluate biocompatibility .

How can the reactivity of this compound be systematically evaluated for novel cycloaddition or substitution reactions?

Advanced

To explore reactivity:

Cycloaddition Screening : React with tetrazines (inspired by 1,2,3,5-tetrazine studies ) under varying temperatures and catalysts (e.g., CuI).

Kinetic Studies : Monitor substitution rates with nucleophiles (e.g., thiols) using UV-Vis or LC-MS.

Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity and transition states for iodination pathways.

What safety and handling protocols are critical for working with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.